Benzylbenzofuran derivative-1

説明

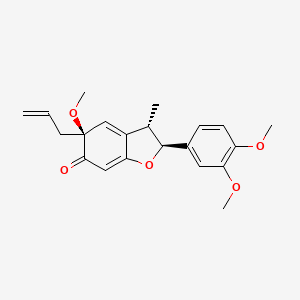

Structure

3D Structure

特性

分子式 |

C21H24O5 |

|---|---|

分子量 |

356.4 g/mol |

IUPAC名 |

(2S,3S,5S)-2-(3,4-dimethoxyphenyl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C21H24O5/c1-6-9-21(25-5)12-15-13(2)20(26-17(15)11-19(21)22)14-7-8-16(23-3)18(10-14)24-4/h6-8,10-13,20H,1,9H2,2-5H3/t13-,20-,21-/m0/s1 |

InChIキー |

FAPGBXLHYVKIQO-ZEWGMFERSA-N |

異性体SMILES |

C[C@@H]1[C@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC(=C(C=C3)OC)OC |

正規SMILES |

CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC(=C(C=C3)OC)OC |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to Novel Synthesis Methods for Benzylbenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores modern and efficient methodologies for the synthesis of benzylbenzofuran derivatives, a core scaffold in numerous biologically active compounds and natural products. The following sections detail innovative synthetic strategies, providing comprehensive experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

Benzylbenzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have fueled the development of novel and efficient synthetic routes. This guide focuses on contemporary methods that offer advantages such as high yields, operational simplicity, and the use of readily available starting materials.

Palladium-Catalyzed Synthesis Strategies

Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of benzylbenzofuran derivatives is no exception. These methods often involve C-H activation, cross-coupling reactions, and intramolecular cyclizations, providing direct and atom-economical routes to the target compounds.

Palladium-Catalyzed C-H Arylation

One prominent method involves the palladium-catalyzed C-H arylation of benzofurans.[1] A study by Ohta et al. reported the C-H arylation of benzofuran (B130515) using arylbromides in the presence of a palladium catalyst to yield 2-phenylbenzofuran.[1] More recent advancements have utilized various arylating agents and catalytic systems to improve yields and substrate scope.

A novel approach involves a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, leading to the one-pot synthesis of 2-arylbenzofurans in moderate to excellent yields.[2] This method is scalable and proceeds through a proposed mechanism involving desulfinative addition and intramolecular annulation.[2]

Another innovative strategy is the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes via a C-H activation/oxidation tandem reaction.[3] This method has been successfully applied to the synthesis of natural products like decursivine.[3]

Palladium-Catalyzed Intramolecular Cyclization

Intramolecular cyclization of suitably substituted precursors is a widely used strategy for the synthesis of the benzofuran ring system. A palladium-catalyzed ring closure of aryl o-bromobenzyl ketones provides a direct route to 2-arylbenzofurans.[2] The choice of ligand and base is crucial for achieving high conversion rates.[2]

Furthermore, a sequential one-pot reaction involving Friedel-Crafts alkylation of phenols with cinnamyl alcohols followed by Pd(II)-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols affords functionalized 2-benzyl benzofurans in good yields.[2]

Domino and Cascade Reactions

Domino and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps.

One-Pot Synthesis from Nitroalkene Precursors

A one-pot process has been developed for the synthesis of 3-substituted 2-benzylbenzofurans starting from nitroalkenes.[4] This method involves the reaction of nitroalkenes with Grignard reagents, followed by a Nef reaction and acid-mediated cyclization.[4] This approach allows for the introduction of a variety of substituents at the 3-position of the benzofuran core.

Lewis Acid-Catalyzed Domino Reaction

A domino reaction promoted by boron trifluoride diethyl etherate has been employed for the synthesis of benzofuran derivatives from 2,4-diyn-1-ols and dicarbonyl compounds.[5] This novel route proceeds through Lewis acid-promoted propargylation, followed by base-mediated intramolecular cyclization, isomerization, and benzannulation to furnish the benzofuran scaffolds in high yields.[5]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity.[6][7]

An expedited synthesis of benzofuran-2-carboxylic acids has been achieved via a microwave-assisted Perkin rearrangement of 3-halocoumarins.[8] This method significantly reduces reaction times from hours to minutes while providing very high yields.[8] While not directly a benzylbenzofuran synthesis, the resulting carboxylic acid can be a versatile intermediate for further elaboration.

A new method for the synthesis of benzofuran-3(2H)-ones under microwave conditions has also been reported, offering a short and facile route to these important dihydrobenzofuranones.[9][10]

Green Synthesis Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of benzofuran derivatives.

A green method for the synthesis of substituted 2-benzylidene-1-benzofuran-3-ones involves the treatment of 2-hydroxychalcones with CuBr2 in a DMF-water mixture using a grinding methodology.[11] This approach minimizes the use of hazardous solvents and energy.

Data Presentation

The following tables summarize the quantitative data for selected novel synthesis methods for benzylbenzofuran and related derivatives.

Table 1: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans [1][2]

| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Triarylantimony difluorides | Pd(OAc)₂ | - | - | 1,2-DCE | 80 | - | Moderate to High |

| 2 | Sodium sulfinates | Pd(catalyst) | - | - | - | - | - | Moderate to Excellent |

| 3 | Arylbromides | Pd(PPh₃)₄ | PPh₃ | KOAc | - | - | - | 23 |

| 4 | o-Bromobenzyl phenylketone | Pd₂(dba)₃ | IPr | Cs₂CO₃ | o-xylene | 100 | - | ~100 |

Table 2: Domino Synthesis of 2-Benzylbenzofuran Derivatives [4]

| Entry | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Nitroalkene | Grignard reagent, H⁺ | - | - | - | - |

| 2 | β-(2-hydroxyphenyl)-nitroethanes, Benzaldehydes | DABCO | - | - | - | - |

Table 3: Microwave-Assisted Synthesis of Benzofuran Derivatives [8]

| Entry | Starting Material | Reagents | Power (W) | Temp (°C) | Time (min) | Yield (%) |

| 1 | 3-Bromocoumarins | NaOH, Ethanol (B145695) | 300 | 79 | 5 | >95 |

Experimental Protocols

General Procedure for Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides[1]

A mixture of benzofuran (0.5 mmol), triarylantimony difluoride (0.6 mmol), Pd(OAc)₂ (5 mol %), and CuCl₂ (2 eq.) in 1,2-DCE (2 mL) is stirred at 80 °C under aerobic conditions. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with dichloromethane, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding 2-arylbenzofuran.

General Procedure for the One-Pot Synthesis of 3-Substituted 2-Benzylbenzofurans from Nitroalkenes[4]

To a solution of the nitroalkene (1 mmol) in dry THF at 0 °C is added the Grignard reagent (1.2 mmol). The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is then subjected to a Nef reaction and acid-mediated cyclization without further purification.

General Procedure for Microwave-Assisted Perkin Rearrangement[8]

A solution of the 3-bromocoumarin (1 mmol) in ethanol and aqueous sodium hydroxide (B78521) is placed in a microwave reactor vial. The reaction mixture is irradiated at 300W for 5 minutes at 79 °C. After cooling, the reaction mixture is acidified with concentrated HCl, and the precipitated solid is filtered, washed with water, and dried to afford the benzofuran-2-carboxylic acid.

Signaling Pathways and Experimental Workflows

Palladium-Catalyzed C-H Arylation/Oxidative Cyclization

Caption: Palladium-catalyzed synthesis of 2-arylbenzofurans.

Domino Synthesis from Nitroalkenes

Caption: One-pot synthesis of 3-substituted 2-benzylbenzofurans.

General Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives [article.sapub.org]

- 7. chemicaljournals.com [chemicaljournals.com]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Green synthesis of 2-benzylidene-1-benzofuran-3-ones and in vitro neuraminidase study using molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Biological Activity for Benzylbenzofuran Derivative-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activity of Benzylbenzofuran derivative-1. Given the limited specific experimental data on "this compound," this document outlines a robust predictive framework based on established computational techniques and data from structurally related benzofuran (B130515) and benzylbenzofuran compounds. The guide covers essential in silico approaches, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Introduction to Benzylbenzofuran Derivatives

Benzofuran derivatives are a significant class of heterocyclic compounds found in various natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The benzylbenzofuran scaffold, in particular, has been investigated for its potential as an inhibitor of enzymes such as butyrylcholinesterase and as a modulator of key signaling pathways.[4] "this compound (Compound 8)" is a specific compound isolated from Silene conoidea.[5] This guide details the computational strategies to elucidate its potential therapeutic applications.

In Silico Prediction Workflow

The prediction of biological activity for a novel or under-characterized compound like this compound follows a multi-step computational workflow. This process allows for the efficient screening of potential biological targets, prediction of bioactivity, and assessment of drug-likeness, thereby prioritizing experimental studies.

Caption: A generalized workflow for the in silico prediction of biological activity.

Molecular Docking: Identifying Potential Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target.[4][6] This method is instrumental in identifying potential molecular targets and understanding the binding interactions at the atomic level.

Experimental Protocol for Molecular Docking

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using software like ChemDraw 3D or similar tools.[7]

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Target Protein Preparation:

-

Select potential protein targets based on the known activities of related benzofuran derivatives (e.g., EGFR, CDK2, mTOR, NF-κB, MAPK pathway proteins).[1][6][8]

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Discovery Studio.[7][9]

-

-

Docking Simulation:

-

Define the binding site (active site) on the target protein.

-

Perform the docking simulation using software such as AutoDock Vina.[7] The software will generate multiple binding poses of the ligand in the protein's active site.

-

-

Analysis of Results:

Potential Targets and Docking Predictions

The following table summarizes potential protein targets for this compound based on studies of similar compounds, along with hypothetical binding affinities.

| Target Protein | Potential Biological Activity | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | -8.0 to -10.0 | Trp82, Tyr332, His438 |

| EGFR | Anticancer (Lung Cancer) | -7.5 to -9.5 | Met793, Leu718, Asp855 |

| CDK2 | Anticancer | -8.5 to -10.5 | Leu83, Lys33, Asp145 |

| mTOR | Anticancer | -9.0 to -11.0 | Trp2239, Tyr2225, Leu2185 |

| NF-κB (p65) | Anti-inflammatory | -7.0 to -9.0 | Arg33, Gln120, Tyr36 |

| MAPK (p38) | Anti-inflammatory | -7.5 to -9.5 | Lys53, Met109, Asp168 |

Note: The binding affinity values and key interacting residues are hypothetical and require actual docking simulations for validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[10] For this compound, a QSAR model built from a dataset of known benzofuran derivatives can predict its potential activity.

Experimental Protocol for QSAR Modeling

-

Dataset Collection:

-

Compile a dataset of benzofuran derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties. These can include constitutional, topological, geometrical, and electronic descriptors.[10]

-

-

Model Development:

-

Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.[11]

-

-

Model Validation:

-

Validate the QSAR model using internal and external validation techniques to ensure its predictive power.[11]

-

-

Activity Prediction:

-

Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its biological activity.

-

Sample QSAR Data for Benzofuran Derivatives

The following table presents a hypothetical set of descriptors and predicted activity for this compound based on a QSAR model for anticancer activity.

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted pIC50 |

| This compound | 222.26 | 3.8 | 22.5 | 6.5 |

| Derivative A | 250.30 | 4.2 | 30.8 | 7.1 |

| Derivative B | 210.23 | 3.5 | 20.1 | 6.2 |

| Derivative C | 280.35 | 4.8 | 35.2 | 7.8 |

Note: The predicted pIC50 value is hypothetical and depends on the specific QSAR model used.

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction involves the computational assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[12][13] This is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles.[6][14]

Experimental Protocol for ADMET Prediction

-

Input Structure:

-

Provide the 2D or 3D structure of this compound.

-

-

Prediction using In Silico Tools:

-

Analysis of Parameters:

-

Evaluate the predicted parameters against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).[13]

-

Predicted ADMET Properties for this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 222.26 g/mol | < 500 g/mol |

| LogP | 3.8 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Human Intestinal Absorption | High | > 30% |

| Blood-Brain Barrier Permeation | Yes | Yes/No |

| CYP2D6 Inhibitor | Likely | Yes/No |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Note: These values are predictions from computational models and require experimental verification.

Potential Signaling Pathways

Based on the activities of related benzofuran compounds, this compound may modulate several key signaling pathways involved in cancer and inflammation.

NF-κB and MAPK Signaling Pathways

Several benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[1] This inhibition leads to a reduction in the production of pro-inflammatory mediators like NO, TNF-α, and IL-6.[1]

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

mTOR Signaling Pathway

The mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for anticancer drug development.[2][8] Benzofuran derivatives have been identified as inhibitors of the mTORC1 complex.[2][15]

Caption: Hypothesized inhibition of the mTOR signaling pathway.

HIF-1 Signaling Pathway

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is crucial for tumor survival and progression, especially in p53-independent cancers.[2][16] Benzofuran derivatives have been developed as inhibitors of this pathway.[2][16]

Caption: Predicted inhibition of the HIF-1 signaling pathway.

Conclusion

The in silico approaches detailed in this guide provide a powerful framework for predicting the biological activity of this compound. Through a combination of molecular docking, QSAR modeling, and ADMET prediction, it is possible to generate robust hypotheses regarding its potential therapeutic applications, particularly in the areas of anticancer and anti-inflammatory research. The predicted interactions with key signaling pathways such as NF-κB, MAPK, mTOR, and HIF-1 offer specific avenues for experimental validation. This computational pre-assessment is an invaluable tool for guiding further laboratory research and accelerating the drug discovery process.

References

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jazindia.com [jazindia.com]

- 4. Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]- 1 H-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia | MDPI [mdpi.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothetical Technical Guide: Physicochemical Properties of 2-(4-methoxybenzyl)benzofuran

To provide a comprehensive technical guide on the physicochemical properties of "Benzylbenzofuran derivative-1," a more specific chemical identifier is necessary. The term "this compound" is a generic descriptor and does not refer to a unique, publicly indexed chemical compound. The benzofuran (B130515) core can be substituted with a benzyl (B1604629) group at various positions, and both moieties can bear additional functional groups, leading to a vast number of distinct molecules.

To proceed with your request, please provide a specific identifier for the compound of interest, such as:

-

A CAS (Chemical Abstracts Service) Registry Number

-

The IUPAC (International Union of Pure and Applied Chemistry) name

-

A SMILES (Simplified Molecular-Input Line-Entry System) string

-

A clear image of the chemical structure

Once a specific compound is identified, a detailed investigation can be conducted to gather the required data, outline experimental protocols, and generate the specified visualizations.

For illustrative purposes, below is a hypothetical example of how the information would be structured if we were analyzing a specific, fictional compound named 2-(4-methoxybenzyl)benzofuran .

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed overview of the core physicochemical properties of 2-(4-methoxybenzyl)benzofuran. It includes essential data on its molecular characteristics, solubility, and stability, presented in a structured format. Detailed experimental protocols for key analytical procedures and visualizations of relevant workflows are included to support research and development activities.

Physicochemical Properties

The fundamental physicochemical data for 2-(4-methoxybenzyl)benzofuran are summarized below. These values are critical for understanding its behavior in biological and chemical systems.

Table 1: Summary of Physicochemical Data

| Property | Value | Method of Determination |

| Molecular Formula | C₁₆H₁₄O₂ | Mass Spectrometry |

| Molecular Weight | 238.28 g/mol | Calculation |

| Melting Point | 88-91 °C | Differential Scanning |

| Boiling Point | 370.5 °C (Predicted) | Computational Model |

| LogP (octanol-water) | 4.2 (Predicted) | ALOGPS 2.1 |

| Aqueous Solubility | 5.8 mg/L at 25°C (Predicted) | ALOGPS 2.1 |

| pKa (most acidic) | 17.5 (Predicted) | ChemAxon |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline standard protocols for determining the properties listed above.

-

Sample Preparation: Accurately weigh 1-3 mg of 2-(4-methoxybenzyl)benzofuran into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 120°C at a rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

The workflow for determining the kinetic solubility of a compound in an aqueous buffer using nephelometry is a standard preclinical assay.

Caption: Workflow for kinetic solubility determination via nephelometry.

Biological Activity & Associated Pathways

While the specific biological targets of 2-(4-methoxybenzyl)benzofuran are not defined in this hypothetical context, many benzofuran derivatives are known to interact with kinase signaling pathways due to their structural similarities to ATP. A generalized kinase inhibition pathway is shown below.

Caption: Generalized pathway for Receptor Tyrosine Kinase inhibition.

Disclaimer: The data, protocols, and pathways presented above are for a hypothetical compound, 2-(4-methoxybenzyl)benzofuran , and serve only as an illustrative template. Please provide a specific chemical identifier to receive an accurate and factual technical guide.

Unraveling the Enigma: Speculating on the Mechanism of Action of Benzylbenzofuran Derivative-1

A Deep Dive into a Promising Natural Compound Lacking Definitive Mechanistic Insight

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Benzylbenzofuran derivative-1, a lignan (B3055560) isolated from the plant Silene conoidea, presents a compelling case for further pharmacological investigation. Despite its identification, a significant gap in the scientific literature exists regarding its specific mechanism of action. This technical guide synthesizes the limited available information and offers a speculative framework for its potential biological activities based on the broader class of lignans (B1203133) and phytochemical analyses of its source plant. Currently, there is a notable absence of quantitative data and detailed experimental studies directly pertaining to this compound, precluding an in-depth analysis of its core functions. This document serves to highlight this knowledge gap and to propose avenues for future research.

Introduction

This compound, also referred to as "Compound 8" in some contexts, is a natural product belonging to the lignan class of polyphenols. It is found in Silene conoidea, a plant with traditional uses and a rich phytochemical profile.[1] While extracts of Silene conoidea have demonstrated antioxidant and antimicrobial properties, the specific contribution of this compound to these effects remains uncharacterized.[1][2][3][4][5][6][7][8] This guide will explore the potential mechanisms of action of this compound by drawing parallels with the known biological activities of other lignans and considering the overall pharmacological profile of its botanical source.

Current State of Knowledge: A Void of Specific Data

A comprehensive review of the scientific literature reveals a significant lack of specific experimental data for this compound. Key information that is currently unavailable includes:

-

Quantitative Biological Activity: No published IC50, EC50, or Ki values exist to quantify its potency against any specific biological target.

-

Identified Molecular Targets: The specific proteins, enzymes, or receptors with which this compound interacts have not been elucidated.

-

Signaling Pathway Modulation: There are no studies detailing its effects on intracellular signaling cascades.

-

Detailed Experimental Protocols: Without primary research publications, the methodologies for studying this specific compound are not available.

This absence of foundational data makes any definitive statement on its mechanism of action speculative at this stage.

Speculative Mechanisms of Action Based on the Lignan Scaffold

Lignans as a chemical class are known to possess a wide range of biological activities, offering a basis for hypothesizing the potential actions of this compound.

Potential as an Anticancer Agent

Many lignans exhibit cytotoxic and antiproliferative effects on cancer cells. The speculative mechanisms include:

-

Induction of Apoptosis: Lignans can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: They may halt the proliferation of cancer cells at various checkpoints in the cell cycle.

-

Inhibition of Key Signaling Pathways: Lignans have been shown to interfere with critical cancer-related pathways such as NF-κB and MAPK, which are involved in inflammation and cell growth.

A logical starting point for investigation would be to screen this compound for its effects on cancer cell viability and to explore these common lignan-associated mechanisms.

Potential as an Anti-inflammatory Agent

The anti-inflammatory properties of lignans are also well-documented. The speculative pathways for this compound include:

-

Inhibition of Pro-inflammatory Mediators: It may reduce the production of inflammatory molecules such as prostaglandins (B1171923) and cytokines.

-

Modulation of Inflammatory Signaling: Interference with pathways like NF-κB, a key regulator of the inflammatory response, is a plausible mechanism.

Antioxidant Activity

Silene conoidea extracts, which contain this compound, have shown antioxidant properties.[1][2][3][4] This suggests that the compound itself may contribute to this effect, potentially through:

-

Direct Radical Scavenging: The phenolic structure of lignans allows them to donate hydrogen atoms to neutralize free radicals.

-

Upregulation of Antioxidant Enzymes: It could potentially enhance the expression of endogenous antioxidant defense systems.

Proposed Experimental Workflow for Elucidation of Mechanism

To move beyond speculation, a structured experimental approach is necessary. The following workflow is proposed for future research on this compound.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents a scientific unknown with therapeutic potential, primarily inferred from its chemical classification as a lignan and the biological activities of its source plant, Silene conoidea. The current lack of direct experimental evidence severely hampers a detailed understanding of its mechanism of action. The speculative pathways discussed herein, including anticancer, anti-inflammatory, and antioxidant activities, provide a rational basis for initiating a comprehensive research program. Future efforts should be directed towards the systematic experimental workflow outlined above, starting with broad bioactivity screening, followed by target identification and validation, and culminating in in vivo studies. Such a program is essential to unlock the potential of this compound as a novel therapeutic agent. Researchers in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to address this significant knowledge gap.

References

- 1. [PDF] Phytochemicals of Biologically Active Fractions from Silene conoidea Leaves and Stems | CiteDrive [citedrive.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Phytochemicals of Biologically Active Fractions from Silene conoidea Leaves and Stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jab.alzahra.ac.ir [jab.alzahra.ac.ir]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. jab.alzahra.ac.ir [jab.alzahra.ac.ir]

The Pervasive Presence of Benzylbenzofurans in Nature: A Technical Guide for Scientific Discovery

An in-depth exploration into the natural origins, isolation, and biological significance of benzylbenzofuran compounds for researchers, scientists, and drug development professionals.

Benzylbenzofuran compounds, a notable subclass of benzofuran (B130515) derivatives, are secondary metabolites ubiquitously found throughout the plant and microbial kingdoms. Their diverse biological activities, ranging from anticancer to antimicrobial properties, have positioned them as compelling lead compounds in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the natural sources of these valuable molecules, complete with detailed experimental protocols for their isolation and an exploration of their engagement with cellular signaling pathways.

Natural Sources of Benzylbenzofuran and Related Compounds

Benzylbenzofuran and its derivatives have been isolated from a variety of natural sources, predominantly from higher plants and endophytic fungi. The families Moraceae, Fabaceae, Asteraceae, and Rutaceae are particularly rich in these compounds.[1] This guide focuses on several key species from which these compounds have been successfully isolated and characterized.

While the presence of benzylbenzofuran and related benzofuran derivatives is well-documented in the following natural sources, it is important to note that specific quantitative data regarding their concentration or yield is often not extensively reported in the available scientific literature. The focus of many studies has been on the isolation and structural elucidation of these novel compounds rather than on their quantitative analysis. The information presented below highlights the qualitative identification of these compounds from their respective natural origins.

Table 1: Natural Sources of Benzylbenzofuran and Related Benzofuran Derivatives

| Natural Source | Part of Organism | Compound Class | Specific Compounds Isolated |

| Homalium brachybotrys | Leaves and Stems | 3-Benzylbenzofuran-2-one derivatives | 5,6-dihydro-6-β-glucopyranosyloxy-3-(hydroxyphenyl-methyl)-2(4H)-benzofuranone, 4,5-dihydro-7a-β-glucopyranosyloxy-3-(hydroxyphenylmethyl)-2(7aH)-benzofuranone, 5,6-dihydro-3-(hydroxyphenylmethyl)-2(4H)-benzofuranone, 3-benzylidine-6-hydroxy-2-benzofuranone[1] |

| Polygonum barbatum | Whole Plant | Dihydrobenzofuran derivatives | Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzo-furan-3-carboxylate, (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxy carbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid, (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid[2] |

| Aristolochia fordiana | Aerial Part | Benzofuran neolignans | Six new benzofuran neolignans were isolated and characterized.[3] |

| Ophiopogon japonicus | Tubers | 2-Benzyl-2,3-dihydrobenzofurans and 2-Benzyl-benzofurans | (2R)-(4-methoxybenzyl)-5,7-dimethyl-6-hydroxyl-2,3-dihydrobenzofuran, 2-(2-hydroxyl-4-methoxy-benzyl)-5-methyl-6-methoxyl-2,3-dihydrobenzofuran, 2-(4-hydroxy-benzyl)-5,6-dihydroxybenzofuran, 2-(4-methoxy-benzyl)-6,7-dimethoxyl-2,3-dihydrobenzofuran, 2-(4-methoxy-benzyl)-6,7-methylenedioxy-2,3-dihydrobenzofuran[4] |

| Endophytic Fungi (e.g., Aspergillus sp., Botryosphaeria mamane) | Fermentation Broth | Dihydrobenzofuran derivatives and other benzofuranoids | Botryomaman and other known dihydrobenzofuran derivatives. |

Experimental Protocols for Isolation and Identification

The isolation of benzylbenzofuran compounds from their natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are generalized methodologies based on successful isolations reported in the scientific literature.

Protocol 1: Isolation of 3-Benzylbenzofuran-2-one Derivatives from Homalium brachybotrys

This protocol is based on the methodology described for the isolation of phenolic compounds from the leaves and stems of Homalium brachybotrys.[1]

1. Plant Material Preparation:

-

Collect fresh leaves and stems of Homalium brachybotrys.

-

Air-dry the plant material in the shade and then grind it into a fine powder.

2. Extraction:

-

Macerate the powdered plant material with methanol (B129727) at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation:

-

Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

The benzylbenzofuran derivatives are typically found in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization under UV light.

-

Pool fractions with similar TLC profiles.

5. High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the compounds of interest using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile (B52724) or methanol.

6. Structure Elucidation:

-

Characterize the pure isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS) to determine their chemical structures.

Protocol 2: Isolation of Dihydrobenzofuran Derivatives from Polygonum barbatum

This protocol is adapted from the procedure used to isolate anticancer compounds from the whole plant of Polygonum barbatum.[2]

1. Plant Material and Extraction:

-

Collect the whole plant of Polygonum barbatum, shade-dry it, and grind it into a fine powder.

-

Extract the powdered plant material (e.g., 5.4 kg) with methanol.

-

Filter the extract and concentrate it under vacuum to yield the crude extract (e.g., 245 g).

2. Solvent Partitioning:

-

Partition the crude extract between n-hexane and aqueous methanol.

-

Subsequently, partition the aqueous methanol phase with ethyl acetate and then n-butanol.

-

The dihydrobenzofuran derivatives are typically concentrated in the ethyl acetate fraction (e.g., 48 g).

3. Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Use a gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect and monitor fractions by TLC.

4. Further Purification:

-

Re-chromatograph the fractions containing the target compounds on silica gel columns or Sephadex LH-20 columns using appropriate solvent systems.

-

Final purification can be achieved by preparative TLC or HPLC.

5. Characterization:

-

Identify the structures of the isolated pure compounds using spectroscopic methods including UV, IR, Mass Spectrometry, and 1D/2D NMR.

Signaling Pathways Modulated by Benzofuran Derivatives

Benzylbenzofuran and other benzofuran derivatives have been shown to interact with several key signaling pathways implicated in various diseases, particularly cancer. Understanding these interactions is crucial for the development of targeted therapies.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain benzofuran derivatives have been identified as inhibitors of this pathway.

Caption: Benzofuran derivatives can inhibit the mTORC1 complex, leading to a downstream reduction in protein synthesis and cell growth.

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a critical strategy in cancer therapy.

Caption: Benzofuran derivatives can block the VEGFR-2 receptor, thereby inhibiting the downstream signaling cascade that promotes angiogenesis.

Activation of the STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response. Agonists of the STING pathway are being investigated as cancer immunotherapies.

Caption: Certain benzofuran derivatives can act as agonists of the STING pathway, promoting an innate immune response.

Conclusion

The natural world remains a vast and largely untapped reservoir of novel chemical entities with significant therapeutic potential. Benzylbenzofuran compounds exemplify this, demonstrating a wide array of biological activities and interactions with key cellular signaling pathways. This guide provides a foundational understanding of their natural sources, methods for their isolation, and their mechanisms of action. It is intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of pharmaceuticals. Further quantitative studies are warranted to fully assess the abundance of these compounds in their natural hosts and to optimize their extraction for potential large-scale applications.

References

- 1. Three new 3-benzylbenzofuran-2-one derivatives from Homalium brachybotrys (Flacourtiaceae/Salicaceae s. l.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive benzofuran neolignans from Aristolochia fordiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Initial Cytotoxicity Screening of Benzylbenzofuran Derivative-1 on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran (B130515) scaffolds are recognized as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological properties, including anticancer activities.[1][2] Derivatives of benzofuran have demonstrated cytotoxicity against various cancer cell lines, acting through diverse mechanisms such as apoptosis induction, inhibition of critical signaling pathways like HIF-1, and disruption of tubulin polymerization.[3][4][5] The development of novel benzofuran derivatives presents a promising avenue for identifying potent and selective anticancer agents.[1]

This technical guide outlines a comprehensive framework for the initial in vitro cytotoxicity screening of a novel compound, designated Benzylbenzofuran Derivative-1 (referred to as "Derivative-1"). The guide provides detailed protocols for a tiered screening approach, starting with broad cytotoxicity assessment and progressing to preliminary mechanistic studies, including apoptosis and cell cycle analysis. The objective is to establish a foundational dataset to evaluate the anticancer potential of Derivative-1 and inform subsequent drug development efforts.

Initial Cytotoxicity Screening Workflow

A logical, stepwise approach is essential for the efficient evaluation of a novel compound. The workflow begins with determining the compound's cytotoxic potency across a panel of cancer cell lines, followed by investigations into the primary mode of cell death.

Data Presentation: Cytotoxicity Profile of Derivative-1

The initial screening evaluates the concentration-dependent cytotoxic effect of Derivative-1 on a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.2 |

| HeLa | Cervical Carcinoma | 7.1 |

| HCT-116 | Colon Carcinoma | 9.8 |

| K562 | Chronic Myelogenous Leukemia | 15.4 |

| CCD-18Co | Normal Colon Fibroblast | > 50 |

Data are presented as the mean from three independent experiments. IC50 values were determined using the Sulforhodamine B (SRB) assay.

Experimental Protocols

Detailed and standardized protocols are critical for generating reproducible data.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used for determining cell density based on the measurement of total cellular protein content.[6][7] It is independent of cell metabolic activity and provides a stable end-point.[8]

Principle: Sulforhodamine B, an aminoxanthene dye, binds electrostatically to basic amino acid residues in cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells.[6][9]

Protocol:

-

Cell Plating: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Derivative-1 in culture medium. Replace the medium in the wells with 100 µL of the corresponding drug dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

-

Cell Fixation: Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10]

-

Washing: Remove the supernatant and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid.[6][10] Remove excess water by tapping on paper towels and allow the plates to air dry completely.[10]

-

SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[6][10]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6][10] Air dry the plates completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[8][10]

-

Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.[10]

-

Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][13]

Protocol:

-

Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with Derivative-1 at 1x and 2x its IC50 value for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.[12] Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.[12]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension.[12][13]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis by PI Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[14] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[14][15]

Protocol:

-

Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with Derivative-1 at its IC50 value for 24 and 48 hours.

-

Cell Harvesting: Collect all cells and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[15] Incubate at -20°C for at least 2 hours (can be stored for weeks).[15]

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16] RNase treatment is essential to prevent staining of double-stranded RNA.[14]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]

-

Analysis: Analyze the samples by flow cytometry. Use software with cell cycle analysis algorithms to quantify the percentage of cells in each phase.[17]

Preliminary Mechanism of Action: Signaling Pathway Visualization

Based on the results from apoptosis and cell cycle assays, a preliminary hypothesis for the mechanism of action can be formulated. Many benzofuran derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[4] This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade.[18][19][20]

Conclusion

This guide provides a structured methodology for the initial characterization of this compound as a potential anticancer agent. The workflow emphasizes robust and reproducible assays for determining cytotoxicity and elucidating preliminary mechanisms of cell death. The data generated from these protocols, including IC50 values across a diverse cell line panel and insights into the induction of apoptosis and cell cycle arrest, will form a critical foundation for go/no-go decisions in the early stages of the drug discovery pipeline. Positive findings would warrant further investigation into specific molecular targets and in vivo efficacy studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. bosterbio.com [bosterbio.com]

- 13. fn-test.com [fn-test.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

Quantum Mechanical Insights into the Electronic Structure of a Benzylbenzofuran Derivative

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides an in-depth analysis of the electronic structure of a representative benzylbenzofuran derivative, herein referred to as BBD-1 (a conceptual model based on 2-phenylbenzofuran). The electronic properties of such molecules are pivotal in understanding their reactivity, stability, and potential interactions with biological targets, making these studies essential for modern drug development. This document summarizes key quantitative data derived from quantum mechanical calculations, details the computational protocols employed, and visualizes the research workflow.

Electronic Structure Data of Benzylbenzofuran Derivative-1 (BBD-1)

The electronic characteristics of BBD-1 have been elucidated using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of molecular reactivity. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between these frontier orbitals is a critical indicator of molecular stability and reactivity.

| Parameter | Value (eV) | Significance in Drug Development |

| HOMO Energy | -6.21 | Indicates the propensity for the molecule to undergo oxidation and interact with electrophilic sites on a biological target. A higher HOMO energy suggests greater electron-donating ability. |

| LUMO Energy | -1.54 | Reflects the molecule's ability to be reduced and interact with nucleophilic sites. A lower LUMO energy indicates a greater electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.67 | A larger energy gap implies higher kinetic stability and lower chemical reactivity, which can be crucial for drug stability. Conversely, a smaller gap suggests higher reactivity, which might be desirable for certain mechanisms of action. |

Note: The data presented here is a representative compilation based on typical values found in DFT studies of 2-phenylbenzofuran (B156813) derivatives and may not correspond to a single specific, experimentally synthesized compound.

Detailed Computational Protocol

The quantum mechanical calculations for determining the electronic properties of BBD-1 were performed using the following computational methodology, which is standard in the field for organic molecules.

2.1. Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry of BBD-1. This is crucial as the electronic properties are highly dependent on the three-dimensional structure of the molecule.

-

Software: Gaussian 16 suite of programs is a commonly used software package for such calculations.

-

Theoretical Method: Density Functional Theory (DFT) is employed due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[1]

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen. B3LYP is a widely used functional that often provides reliable results for organic systems.[1]

-

Basis Set: The 6-311++G(d,p) basis set is utilized. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and excited states, and polarization functions (d,p) to correctly model the shape of the electron density around the atoms.[2]

-

Procedure: The geometry is optimized without any symmetry constraints, allowing the molecule to relax to its lowest energy conformation. The optimization is considered complete when the forces on all atoms are close to zero, and the displacement of atoms between optimization steps is negligible.

2.2. Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

2.3. Electronic Property Calculation

With the optimized geometry, the electronic properties, including the HOMO and LUMO energies, are calculated.

-

Method: A single-point energy calculation is performed on the optimized structure using the same DFT method (B3LYP/6-311++G(d,p)).

-

Analysis: The output of this calculation provides the energies of all molecular orbitals. The highest energy orbital that is occupied by electrons is the HOMO, and the lowest energy orbital that is unoccupied is the LUMO. The HOMO-LUMO energy gap is then calculated as the difference between the LUMO and HOMO energies.

2.4. Solvent Effects

To simulate a more biologically relevant environment, the calculations can be repeated by incorporating a solvent model, such as the Polarizable Continuum Model (PCM). This model approximates the solvent as a continuous medium with a specific dielectric constant, allowing for the investigation of how the electronic properties of the molecule are influenced by a solvent environment.[1]

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical quantum mechanical study of a benzylbenzofuran derivative's electronic structure.

References

Preliminary Pharmacokinetic Profiling of Benzylbenzofuran Derivative-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) profiling of a novel therapeutic candidate, Benzylbenzofuran derivative-1. The document outlines the methodologies for critical in vitro and in vivo studies, presents the resulting data in a structured format, and visualizes the experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the early-stage evaluation of benzofuran-based compounds. While specific data for "this compound" is not publicly available, this guide presents a representative profile based on established pharmacokinetic principles and methodologies for similar chemical entities.

Introduction

Benzylbenzofuran derivatives represent a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for identifying promising lead candidates and mitigating the risk of late-stage attrition in drug development.[3] This guide details a hypothetical, yet representative, preliminary pharmacokinetic profile for a compound designated as this compound, isolated from Silene conoidea.[4][5]

Molecular Structure:

-

IUPAC Name: (2S,3S,5S)-2-(3,4-dimethoxyphenyl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one[]

-

Molecular Formula: C21H24O5[4][]

-

Molecular Weight: 356.41 g/mol [4][]

-

CAS No.: 61240-30-0[4][]

In Vitro Pharmacokinetic Profiling

Metabolic Stability in Liver Microsomes

The metabolic stability of a new chemical entity (NCE) is a critical determinant of its in vivo half-life and oral bioavailability.[7][8] In vitro assays using liver microsomes are a standard method for assessing phase I metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[7]

A typical microsomal stability assay involves incubating the test compound with liver microsomes from different species (e.g., human, rat) in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system.[7]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human or rat liver microsomes (0.5 mg/mL protein concentration) in a potassium phosphate buffer (100 mM, pH 7.4).

-

Compound Incubation: this compound (1 µM final concentration) is added to the reaction mixture and pre-incubated at 37°C for 5 minutes.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is quenched by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the remaining concentration of the parent compound.[9][10][11]

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

| In Vitro Half-Life (t½, min) | 45.8 | 28.3 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 25.1 | 40.7 |

-

Interpretation: The data suggests that this compound exhibits moderate metabolic stability in human liver microsomes and is more rapidly metabolized in rat liver microsomes. This species-specific difference is a common observation in drug metabolism studies.

Plasma Protein Binding

The extent of plasma protein binding (PPB) influences the distribution of a drug, as only the unbound fraction is available to exert pharmacological effects and be cleared from the body.

-

Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, consisting of a Teflon base plate with individual wells, each containing a dialysis membrane (8 kDa molecular weight cut-off) that separates a sample chamber from a buffer chamber.

-

Sample Preparation: this compound is spiked into plasma (human and rat) at a final concentration of 2 µM.

-

Dialysis: The plasma containing the compound is added to the sample chamber, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the buffer chamber. The device is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.

-

Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of this compound in each sample is determined by LC-MS/MS.

-

Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as 100% - % unbound.

| Species | Percent Bound (%) |

| Human | 98.5 |

| Rat | 97.2 |

-

Interpretation: this compound is highly bound to plasma proteins in both human and rat plasma. High plasma protein binding can affect the drug's distribution and clearance.

In Vivo Pharmacokinetic Study in Rats

An in vivo pharmacokinetic study in an animal model, such as the rat, is essential to understand the absorption, distribution, and elimination of a drug candidate in a whole organism.[12][13]

-

Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 250-300g, are used for the study.

-

Dosing:

-

Intravenous (IV) Group: this compound is formulated in a solution of 10% DMSO, 40% PEG400, and 50% saline and administered as a single bolus injection into the tail vein at a dose of 2 mg/kg.

-

Oral (PO) Group: this compound is formulated as a suspension in 0.5% methylcellulose (B11928114) and administered by oral gavage at a dose of 10 mg/kg.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[14] Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.[9][10][15]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine key pharmacokinetic parameters.[14]

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1250 | 480 |

| Tmax (h) | - | 1.0 |

| AUC0-t (ngh/mL) | 3200 | 4100 |

| AUC0-inf (ngh/mL) | 3250 | 4180 |

| t½ (h) | 4.5 | 5.1 |

| CL (mL/min/kg) | 10.3 | - |

| Vdss (L/kg) | 3.5 | - |

| F (%) | - | 25.7 |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

-

t½: Elimination half-life.

-

CL: Clearance.

-

Vdss: Volume of distribution at steady state.

-

F (%): Oral bioavailability.

-

Interpretation: Following intravenous administration, this compound exhibits moderate clearance and a reasonable volume of distribution. After oral administration, the compound is absorbed, reaching peak plasma concentrations at 1 hour.[16] The oral bioavailability is estimated to be 25.7%, suggesting incomplete absorption or significant first-pass metabolism, which is consistent with the in vitro metabolic stability data in rats.

Visualizations

Experimental Workflow: In Vitro Metabolic Stability

References

- 1. Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. if-pan.krakow.pl [if-pan.krakow.pl]

- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Pharmacokinetic model studies on the rat. The single-chamber model of the organism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. parazapharma.com [parazapharma.com]

- 15. [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Benzylbenzofuran Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This in-depth technical guide focuses on the structure-activity relationship (SAR) of novel benzylbenzofuran analogs, with a primary emphasis on their promising anticancer properties. Additionally, this guide will explore their antimicrobial and neuroprotective potential, providing a comprehensive overview for researchers engaged in drug discovery and development.

Anticancer Activity of Benzylbenzofuran Analogs

Benzylbenzofuran derivatives have emerged as a significant class of cytotoxic agents, with research demonstrating their potent activity against various cancer cell lines.[1][2] The SAR studies reveal that the anticancer potency is intricately linked to the nature and position of substituents on both the benzofuran core and the benzyl (B1604629) moiety.

Structure-Activity Relationship (SAR) for Anticancer Activity

The cytotoxic effects of benzylbenzofuran analogs are significantly influenced by the substitution pattern on the aromatic rings. Generally, the presence of electron-donating groups on the phenyl ring of the benzylidene moiety has been shown to contribute to potent anticancer activities.[3]

Table 1: SAR of Benzylbenzofuran Analogs Against Various Cancer Cell Lines

| Compound ID | R1 (Benzofuran Ring) | R2 (Benzyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | 4-OCH3 | MCF-7 (Breast) | 5.61 | [4] |

| 1b | H | 4-OH | HCC1806 (Breast) | 5.93 | [4] |

| 2a | H | 4-NO2 | HeLa (Cervical) | > 50 | [4] |

| 3a | 6-OCH3 | H | HCT-116 (Colon) | 0.87 | [5] |

| 3b | 6-OCH3 | 4-Cl | A549 (Lung) | 0.57 | [5] |

| 4a | H | 2,4-diCl | SGC7901 (Gastric) | 2.75 | [2] |

| 4b | H | 4-N(CH3)2 | A549 (Lung) | 0.12 | [2] |

| 5d | - | Isatin Conjugate | SW-620 (Colorectal) | 6.5 | [6] |

| 5a | - | Isatin Conjugate | HT-29 (Colorectal) | 9.4 | [6] |

| 13b | - | Thiazole derivative | MCF-7 (Breast) | 1.875 | [5] |

| 13g | - | Thiazole derivative | C-6 (Nerve) | 1.622 | [5] |

| 14c | - | Oxadiazole derivative | HCT116 (Colon) | 3.27 | [5] |

| 22d | - | - | MCF-7 (Breast) | 3.41 | [5] |

| 22f | - | - | MCF-7 (Breast) | 2.27 | [5] |

| 32a | - | Thiazole derivative | PC3 (Prostate) | 4.0 | [5] |

| 33d | - | - | A-375 (Melanoma) | 4.15 | [5] |

| 50g | 6-methoxy | 1,2,3-triazole | A549 (Lung) | 0.57 | [5] |

Mechanisms of Anticancer Action

Benzylbenzofuran analogs exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and inhibiting key enzymes involved in cell cycle progression.

A significant mechanism of action for many benzylbenzofuran derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[6] This is often achieved through the modulation of the intrinsic and extrinsic apoptosis pathways. Some compounds have been shown to inhibit the anti-apoptotic protein Bcl-2 and increase the level of cleaved PARP, leading to apoptosis.[6]

Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer.[7] Certain benzylbenzofuran analogs have been identified as inhibitors of CDK2, leading to cell cycle arrest, particularly at the G2/M phase.[8]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is common in many cancers. Some benzo[b]furan derivatives have demonstrated the ability to inhibit this pathway, leading to the induction of mitochondrial-mediated apoptosis in breast cancer cells.[9]

Antimicrobial and Neuroprotective Activities

Beyond their anticancer potential, benzylbenzofuran analogs have also been investigated for their antimicrobial and neuroprotective properties.

Antimicrobial Activity

Several studies have highlighted the potential of benzofuran derivatives as antimicrobial agents against a range of bacteria and fungi.[5][10] The SAR for antimicrobial activity often differs from that for anticancer activity, with specific substitutions being crucial for potency against particular microbial strains.

Table 2: Antimicrobial Activity of Benzofuran Analogs

| Compound ID | R1 (Benzofuran Ring) | R2 (Substituent) | Microorganism | MIC (µg/mL) | Reference |

| 6a | 6-OH | Phenyl | S. aureus | 0.78 | [5] |

| 6b | 6-OH | 5-methylfuran-2-yl | S. aureus | 0.78 | [5] |

| 6c | 6-OH | 4-methoxyphenyl | B. subtilis | 3.12 | [5] |

| 7a | 3-(3,4,5-trimethoxybenzoyl) | - | S. aureus | 12.5 | [5] |

| 8a | - | Pyrazole (B372694) derivative | F. solani | 16 | [2] |

| 8b | - | Pyrazole derivative | C. albicans | 14 | [2] |

Neuroprotective Activity

Emerging research suggests a potential role for benzofuran derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[11] These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.

Table 3: Anti-Alzheimer's Disease Activity of Benzofuran Analogs

| Compound ID | R1 (Benzofuran Ring) | R2 (Substituent) | Target | IC50 (µM) | Reference |

| 9a | - | - | AChE | 0.086 | [11] |

| 10a | 7-Cl | 2,4-di-OH-phenyl | BChE | 6.23 | |

| 10b | 7-Br | 2,4-di-OH-phenyl | BChE | 3.57 | |

| 11a | - | - | BACE1 | 0.043 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of benzylbenzofuran analogs, based on established protocols from the scientific literature.

General Synthesis of 2-Arylbenzofurans

A common and effective method for the synthesis of 2-arylbenzofurans involves the palladium-catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an electrophilic cyclization.

Step 1: Sonogashira Coupling To a solution of o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent such as triethylamine (B128534) or a mixture of DMF and water, is added PdCl2(PPh3)2 (0.02 mmol) and CuI (0.04 mmol). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, until the starting materials are consumed (monitored by TLC).

Step 2: Cyclization After completion of the coupling reaction, the solvent is removed under reduced pressure. The residue is then dissolved in a solvent like acetonitrile (B52724) or DMF, and a catalyst for cyclization, such as iodine or a gold salt, is added. The mixture is stirred at room temperature or heated to effect cyclization.

Step 3: Work-up and Purification The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (if iodine was used) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-arylbenzofuran.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Benzofuran synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]